Methyl-α-L-Fucopyranosid

Übersicht

Beschreibung

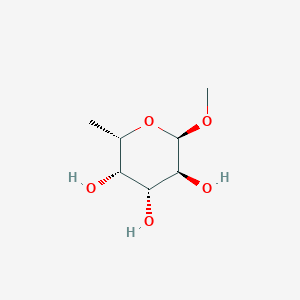

Alpha-L-Methyl-Fucose: ist ein Derivat von Fucose, einem Hexose-Desoxyzucker. Es ist eine methylierte Form von L-Fucose, die häufig in verschiedenen biologischen Systemen vorkommt. Fucose ist ein wichtiger Bestandteil vieler N- und O-gebundener Glycane und Glycolipide und spielt eine entscheidende Rolle bei Zell-Erkennungs- und Signalprozessen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Alpha-L-Methyl-Fucose kann durch enzymatische Methoden unter Verwendung von Alpha-L-Fucosidasen synthetisiert werden. Diese Enzyme katalysieren die Hydrolyse von Fucosiden und den Transfer von Fucosylresten. Die Trans-Fucosylierungsreaktion kann unter Verwendung von Para-Nitrophenyl-Alpha-L-Fucopyranosid als Fucosyl-Donor und verschiedenen Acceptoren wie Methyl-, Para-Nitrophenol- oder Allyl-Derivaten von Monosacchariden durchgeführt werden .

Industrielle Produktionsmethoden: Die großtechnische Produktion von Alpha-L-Methyl-Fucose kann durch mikrobielle Zellfabriken und Fermentationsprozesse erzielt werden. Diese Methoden beinhalten die Verwendung von gentechnisch veränderten Mikroorganismen, um die gewünschte Verbindung effizient zu produzieren .

Chemische Reaktionsanalyse

Reaktionstypen: Alpha-L-Methyl-Fucose unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von Alpha-L-Methyl-Fucose zur Bildung von Fucose-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Alpha-L-Methyl-Fucose hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein für die Synthese von komplexen Glykanen und Glycosiden verwendet.

Biologie: Es spielt eine Rolle bei der Untersuchung von Zell-Erkennungs- und Signalprozessen.

Medizin: Es wird bei der Entwicklung von therapeutischen Wirkstoffen eingesetzt, die auf bestimmte Glykanstrukturen abzielen.

Industrie: Es wird bei der Herstellung von fucosylierten humanen Milch-Oligosacchariden verwendet, die positive Auswirkungen auf die Gesundheit von Säuglingen haben

Wirkmechanismus

Der Wirkmechanismus von Alpha-L-Methyl-Fucose beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es kann an Mannose-bindende Proteine und Chondroitinsulfatase-AC binden und verschiedene biologische Prozesse beeinflussen. Die genauen Signalwege und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab .

Wissenschaftliche Forschungsanwendungen

Alpha-L-methyl-fucose has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of complex glycans and glycosides.

Biology: It plays a role in studying cellular recognition and signaling processes.

Medicine: It is used in the development of therapeutic agents targeting specific glycan structures.

Industry: It is used in the production of fucosylated human milk oligosaccharides, which have beneficial effects on infant health

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl alpha-L-fucopyranoside primarily targets rhizobial lectins . Lectins are proteins that can bind to specific carbohydrates on cell surfaces, playing a crucial role in biological recognition phenomena involving cells and proteins . This compound also inhibits the biocontrol agent Trichoderma reesei from coiling around the rhizobial mycelium .

Mode of Action

Methyl alpha-L-fucopyranoside interacts with its targets by inhibiting their function . It prevents the fungus Trichoderma reesei from coiling around the rhizobial mycelium, thereby disrupting the normal function of the fungus . It is also inhibitory to Lectin PLL3, LECB, and BAMBL .

Biochemical Pathways

Its inhibitory effect on lectins suggests that it may interfere with carbohydrate-binding processes, potentially affecting cell-cell interactions and signal transduction pathways .

Pharmacokinetics

As a biochemical reagent, it’s likely that these properties would be influenced by factors such as the compound’s chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

The molecular and cellular effects of Methyl alpha-L-fucopyranoside’s action primarily involve the inhibition of specific lectins and the prevention of fungal coiling . This can disrupt normal biological processes, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of Methyl alpha-L-fucopyranoside can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which the compound is acting .

Biochemische Analyse

Biochemical Properties

The role of Methyl alpha-L-fucopyranoside in biochemical reactions is not well-documented. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of Methyl alpha-L-fucopyranoside vary with different dosages in animal models. Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-L-methyl-fucose can be synthesized through enzymatic methods involving alpha-L-fucosidases. These enzymes catalyze the hydrolysis of fucosides and the transfer of fucosyl residues. The trans-fucosylation reaction can be performed using para-nitrophenyl-alpha-L-fucopyranoside as the fucosyl donor and various acceptors such as methyl, para-nitrophenol, or allyl derivatives of monosaccharides .

Industrial Production Methods: Large-scale production of alpha-L-methyl-fucose can be achieved through microbial cell factories and fermentation processes. These methods involve the use of genetically engineered microorganisms to produce the desired compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-L-methyl-fucose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alpha-L-methyl-fucose can lead to the formation of fucose derivatives with additional oxygen-containing functional groups .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Alpha-L-Fucose: Ein natürlich vorkommender Desoxyzucker mit ähnlichen Strukturmerkmalen.

Methyl Alpha-L-Fucopyranosid: Ein weiteres methyliertes Derivat von L-Fucose.

Alpha-L-Galactopyranosid: Eine strukturell verwandte Verbindung mit unterschiedlichen funktionellen Eigenschaften

Einzigartigkeit: Alpha-L-Methyl-Fucose ist aufgrund seiner spezifischen Methylierung einzigartig, die seine Reaktivität und Wechselwirkung mit biologischen Molekülen beeinflussen kann. Diese Methylierung kann seine Stabilität erhöhen und seine biologische Aktivität im Vergleich zu anderen ähnlichen Verbindungen verändern .

Eigenschaften

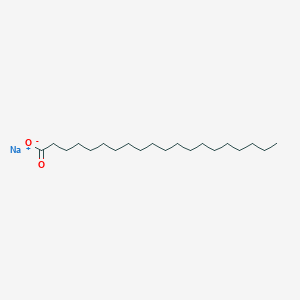

IUPAC Name |

(2R,3S,4R,5S,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-CXNFULCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14687-15-1 | |

| Record name | Methyl alpha-L-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014687151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-methyl-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL .ALPHA.-L-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZI2C7VVU0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl α-L-fucopyranoside in understanding the immune response to Escherichia coli O128?

A1: Methyl α-L-fucopyranoside plays a crucial role in deciphering the immune response against the Escherichia coli O128 strain. Research has shown that this compound acts as an inhibitor of antibody binding to the O-antigenic polysaccharide found on the surface of E. coli O128. [] While it exhibited inhibitory effects, Methyl α-L-fucopyranoside was not the most potent inhibitor, indicating that the antibody binding site likely recognizes a larger structural motif within the O-antigen. [] This finding suggests that while L-fucose is part of the recognized epitope, a more complex structure, potentially involving multiple sugar residues, is crucial for high-affinity antibody binding. This information is valuable for developing targeted therapies against E. coli O128 infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B76925.png)